1-benzyl-3-Iodo-7-azaindole

Descripción general

Descripción

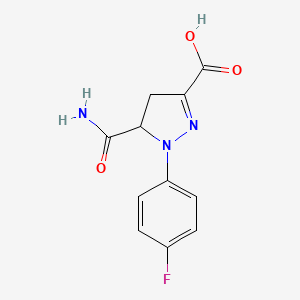

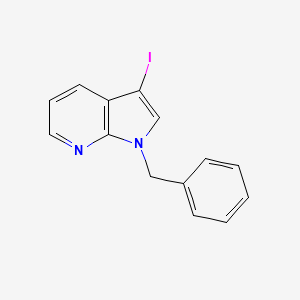

1-Benzyl-3-Iodo-7-azaindole is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is a compound with the molecular formula C14H11IN2 .

Synthesis Analysis

Azaindoles can be synthesized starting from chloroamino-N-heterocycles. The method involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acetic acid-catalyzed cyclization . A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine .Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-Iodo-7-azaindole is characterized by a pyridine and a pyrrole ring associated by a fused C-C bond . The molecular weight of the compound is 334.155 g/mol .Chemical Reactions Analysis

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used in the design of kinase inhibitors .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 457.0±35.0 °C at 760 mmHg . The molecular formula is C14H11IN2 .Aplicaciones Científicas De Investigación

Kinase Inhibition

Azaindole derivatives, including compounds similar to 1-benzyl-3-Iodo-7-azaindole, are widely used as kinase inhibitors. They play a significant role in drug discovery and innovation, particularly in the development of treatments for various diseases where protein kinases are therapeutic targets .

Drug Discovery

The structure of 1-benzyl-3-Iodo-7-azaindole makes it a potential candidate for Fragment-Based Drug Discovery (FBDD) programs. Its unique framework can be utilized to design novel drugs with improved efficacy and specificity .

Chemical Synthesis

Azaindoles are key intermediates in metal-catalyzed cross-coupling reactions. The iodine atom in 1-benzyl-3-Iodo-7-azaindole suggests its utility in such reactions, which are fundamental in synthesizing complex organic compounds .

Deprotometalation-Iodolysis

This compound may be used in deprotometalation-iodolysis reactions, a method that involves the introduction of iodine into specific positions of aromatic compounds, which is crucial for further functionalization .

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for 1-Benzyl-3-Iodo-7-azaindole is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

Direcciones Futuras

Azaindoles and their derivatives exhibit significant biological activities and the use of this framework has contributed to the generation of new therapeutic agents . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . Therefore, it is expected that the research and development of 1-Benzyl-3-Iodo-7-azaindole and similar compounds will continue to be a focus in the future.

Propiedades

IUPAC Name |

1-benzyl-3-iodopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXCQDCJEMOYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride](/img/structure/B1520978.png)

amine](/img/structure/B1520992.png)

amine](/img/structure/B1520994.png)

![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1520995.png)